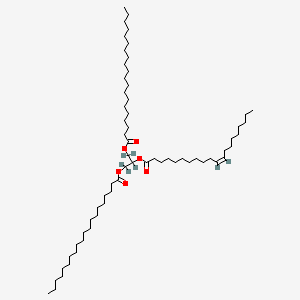
1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20:0-20:1-20:0 TG-d5, also known as 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol-d5, is a deuterium-labeled triglyceride. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for mass spectrometry. The deuterium labeling allows for precise quantitation and analysis of lipid metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20:0-20:1-20:0 TG-d5 involves the esterification of glycerol with deuterium-labeled fatty acids. The process typically includes the following steps:
Preparation of Deuterium-Labeled Fatty Acids: Deuterium-labeled eicosanoic acid and eicosenoic acid are synthesized through hydrogen-deuterium exchange reactions.
Esterification: The deuterium-labeled fatty acids are esterified with glycerol under acidic or basic conditions. Common reagents include sulfuric acid or sodium hydroxide as catalysts.
Purification: The resulting triglyceride is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of 20:0-20:1-20:0 TG-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterium-Labeled Fatty Acids: Large-scale hydrogen-deuterium exchange reactions are performed to produce deuterium-labeled eicosanoic acid and eicosenoic acid.
Esterification in Industrial Reactors: The esterification reaction is carried out in industrial reactors with optimized conditions for maximum yield.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Types of Reactions:
Oxidation: 20:0-20:1-20:0 TG-d5 can undergo oxidation reactions, particularly at the unsaturated eicosenoic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the triglyceride. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The ester bonds in 20:0-20:1-20:0 TG-d5 can undergo substitution reactions, particularly in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Formation of glycerol and fatty acid salts.
Scientific Research Applications
20:0-20:1-20:0 TG-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of triglycerides and other lipids.
Biology: Employed in studies of lipid metabolism and lipidomics to track the incorporation and turnover of triglycerides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lipid-based drugs.
Industry: Applied in quality control and standardization of lipid-based products, ensuring consistency and accuracy in product formulations.
Mechanism of Action
The mechanism of action of 20:0-20:1-20:0 TG-d5 is primarily related to its role as a stable isotope-labeled internal standard. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled triglycerides, allowing for precise quantitation in mass spectrometry. This enables accurate measurement of lipid concentrations and metabolic fluxes in various biological and chemical systems.
Comparison with Similar Compounds
200-201-200 TG: The non-deuterium-labeled version of the compound.
170-171-170 TG-d5: Another deuterium-labeled triglyceride with different fatty acid chains.
140-151-140 TG-d5: A deuterium-labeled triglyceride with shorter fatty acid chains.
Comparison:
Uniqueness: 20:0-20:1-20:0 TG-d5 is unique due to its specific fatty acid composition and deuterium labeling, making it highly suitable for studies requiring precise quantitation of long-chain triglycerides.
Applications: While similar compounds can be used as internal standards, the specific fatty acid composition of 20:0-20:1-20:0 TG-d5 makes it particularly valuable for studies involving long-chain fatty acids and their metabolic pathways.
Properties
Molecular Formula |
C63H120O6 |
|---|---|
Molecular Weight |
978.7 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D |
InChI Key |
VNTAEBMTULPOLY-NHYOGKJZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


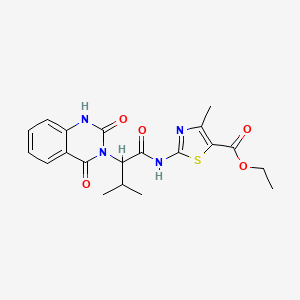
![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)
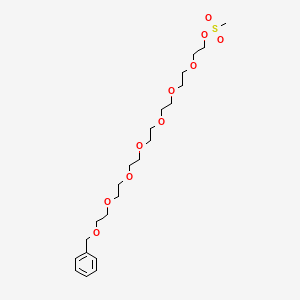
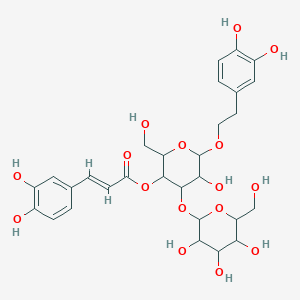
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)
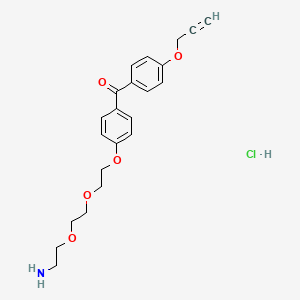
![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

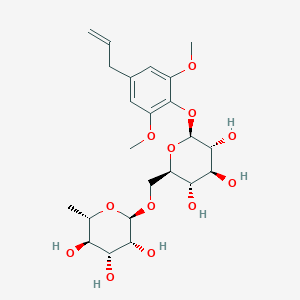
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
